2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
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Overview
Description
2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound structurally related to imatinib, used in leukemia treatment.
Uniqueness
2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
188299-94-7 |
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Molecular Formula |
C23H24N6O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[4-hydroxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-6,7-dioxobenzimidazol-2-yl]methyl acetate |
InChI |
InChI=1S/C23H24N6O5/c1-12(30)34-11-16-26-18-19(28(16)3)22(33)21(32)17(20(18)31)23-24-14-5-4-13(10-15(14)25-23)29-8-6-27(2)7-9-29/h4-5,10,31H,6-9,11H2,1-3H3,(H,24,25) |
InChI Key |
XNBLMAJVSACXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(N1C)C(=O)C(=O)C(=C2O)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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